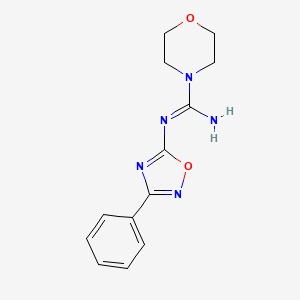

N'-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide

Description

N'-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide (CAS: 114212-82-7) is a guanidine derivative characterized by a morpholine-4-carboximidamide core linked to a 3-phenyl-1,2,4-oxadiazole substituent. This compound belongs to a class of molecules where the guanidine group is functionalized with heterocyclic moieties, a structural feature often associated with diverse biological activities and chemical reactivity .

Properties

Molecular Formula |

C13H15N5O2 |

|---|---|

Molecular Weight |

273.29 g/mol |

IUPAC Name |

N'-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide |

InChI |

InChI=1S/C13H15N5O2/c14-12(18-6-8-19-9-7-18)16-13-15-11(17-20-13)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,16,17) |

InChI Key |

DSTNMZODZHXOGA-UHFFFAOYSA-N |

Isomeric SMILES |

C1COCCN1/C(=N/C2=NC(=NO2)C3=CC=CC=C3)/N |

Canonical SMILES |

C1COCCN1C(=NC2=NC(=NO2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as EDC·HCl and sodium acetate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine and aldehydes . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted oxadiazoles .

Scientific Research Applications

In medicinal chemistry, it has shown promise as an anticancer agent, with studies indicating its effectiveness against various cancer cell lines . Additionally, it has been explored for its antibacterial, antiviral, and antifungal properties . In the field of agriculture, derivatives of oxadiazoles have been investigated as potential nematicides .

Mechanism of Action

The mechanism of action of N-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Morpholine vs. Thiazolidine : The morpholine ring’s oxygen atoms may improve hydrophilicity compared to the sulfur-containing thiazolidine, which could influence membrane permeability in biological systems .

- Oxadiazole vs.

- Functional Groups: The benzamide-linked guanidines (e.g., 4-Guanidino-N-(oxazol-2-yl)benzamide) exhibit planar aromatic systems, contrasting with the non-aromatic morpholine in the target compound. This structural divergence could lead to differences in π-π stacking and solubility .

Comparison with Oxadiazole-Containing Compounds

Functional Implications :

- Both compounds’ oxadiazole rings may confer resistance to enzymatic degradation, a desirable trait in drug design .

Physicochemical and Functional Implications

- Solubility : The morpholine ring’s oxygen atoms likely enhance aqueous solubility compared to thiazolidine or purely aromatic analogs, though this remains to be experimentally verified .

- Stability : The 1,2,4-oxadiazole’s resistance to hydrolysis and thermal decomposition suggests utility in high-temperature synthetic processes or prolonged biological activity .

Biological Activity

N'-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a morpholine ring linked to a 1,2,4-oxadiazole moiety, which is known for its bioisosteric properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : N'-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide

- Molecular Formula : C13H14N4O2

- Molecular Weight : 258.28 g/mol

The presence of the oxadiazole ring contributes significantly to its biological activity, allowing for interactions with various biomolecules.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable anticancer properties. For instance, studies have shown that compounds containing oxadiazole rings can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 3a | MCF-7 | 24.74 | |

| 3b | MCF-7 | Comparable to Tamoxifen (IC50 = 5.12) | |

| 16 | Various Tumor Models | 0.0380 μM |

These findings suggest that N'-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine derivatives could serve as lead compounds in cancer therapy.

Antimicrobial Activity

Oxadiazole derivatives have also demonstrated significant antimicrobial properties. Studies have highlighted their effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, some oxadiazole derivatives have shown anti-inflammatory effects, potentially by inhibiting pathways involved in inflammation.

The biological activity of N'-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes involved in cancer proliferation.

- Receptor Modulation : These compounds may interact with specific receptors, altering their activity and leading to therapeutic effects.

- Induction of Apoptosis : Some studies indicate that these compounds can induce apoptosis in cancer cells through various signaling pathways.

Recent Studies

Recent literature has reported on the synthesis and evaluation of various oxadiazole derivatives:

- Alam et al. (2022) synthesized several oxadiazole-containing compounds and evaluated their anticancer activities against MCF-7 cells. Compounds showed significant inhibitory effects compared to standard drugs like 5-Fluorouracil .

- Ribeiro et al. investigated the cytotoxic activity of oxadiazole groups against Dalton’s lymphoma cells, finding promising results with IC50 values indicating effective anticancer properties .

Comparative Analysis with Related Compounds

To understand the uniqueness of N'-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine derivatives, a comparative analysis with other known compounds is useful:

| Compound | Activity Type | Reference |

|---|---|---|

| Ataluren | Duchenne muscular dystrophy treatment | |

| Azilsartan | Antihypertensive agent | |

| Opicapone | Parkinson’s disease therapy |

The combination of morpholine and oxadiazole moieties in this compound offers distinct biological activities that are not present in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.